molecular formula C16H18N2O5S B3503835 N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B3503835
M. Wt: 350.4 g/mol
InChI Key: RHFVMSQSQBGRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as DMAPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMAPMB belongs to the class of benzamides, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of DMAPMB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. DMAPMB has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs), which play important roles in these pathways.
Biochemical and Physiological Effects:
DMAPMB has been found to have several biochemical and physiological effects in cells and tissues. In cancer cells, DMAPMB has been shown to induce cell cycle arrest, DNA damage, and apoptosis. In diabetes research, DMAPMB has been found to increase the expression of glucose transporter proteins and improve insulin signaling. In inflammation research, DMAPMB has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

DMAPMB has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit various signaling pathways that are involved in disease processes. However, DMAPMB also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DMAPMB. One area of interest is the development of DMAPMB analogs that have improved potency and selectivity for specific disease targets. Another area of interest is the use of DMAPMB in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of DMAPMB and its potential side effects.

Scientific Research Applications

DMAPMB has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, DMAPMB has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In diabetes research, DMAPMB has been found to improve insulin sensitivity and glucose uptake in cells, suggesting its potential as a therapeutic agent for diabetes. In inflammation research, DMAPMB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-14-9-8-11(10-15(14)23-2)17-16(19)12-6-4-5-7-13(12)18-24(3,20)21/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFVMSQSQBGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.